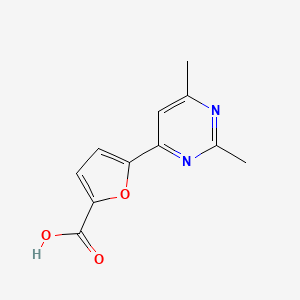

5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid

Description

5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid is a heterocyclic carboxylic acid featuring a furan ring substituted at the 5-position with a 2,6-dimethylpyrimidin-4-yl group. This compound’s structural complexity suggests applications in pharmaceuticals, agrochemicals, or materials science, where its electronic and steric properties may influence bioactivity or stability.

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

5-(2,6-dimethylpyrimidin-4-yl)furan-2-carboxylic acid |

InChI |

InChI=1S/C11H10N2O3/c1-6-5-8(13-7(2)12-6)9-3-4-10(16-9)11(14)15/h3-5H,1-2H3,(H,14,15) |

InChI Key |

DHQXGTRPTMWZIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)C)C2=CC=C(O2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

Formation of the Furan Ring: The furan ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.

Coupling of the Rings: The final step involves coupling the pyrimidine and furan rings through a series of reactions, such as Suzuki coupling or Stille coupling, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including:

Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: Both the furan and pyrimidine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

Oxidation Products: Furan-2,5-dicarboxylic acid.

Reduction Products: Dihydropyrimidine derivatives.

Substitution Products: Various substituted furan and pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid exhibit significant antimicrobial properties. The pyrimidine ring is known for its ability to interact with biological targets such as enzymes and receptors, making it a promising scaffold for developing new antimicrobial agents. For instance, studies have shown that derivatives of furan compounds can effectively inhibit the growth of various pathogens.

Anticancer Properties

The compound's potential as an anticancer agent has been highlighted in several studies. The structural features of 5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid allow it to interact with cellular targets involved in cancer progression. Research has demonstrated that derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

SIRT2 Inhibition

Recent studies have identified the compound as a potential inhibitor of SIRT2, an enzyme implicated in several diseases, including cancer and neurodegenerative disorders. In vitro assays have shown that modifications to the compound can enhance its inhibitory activity against SIRT2, suggesting its utility in developing therapeutic agents for these conditions .

Agrochemical Applications

The unique properties of 5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid also make it suitable for agrochemical applications. Its ability to interact with biological systems can be harnessed to develop new pesticides or herbicides that target specific pathways in pests or weeds while minimizing effects on non-target organisms.

Mechanistic Studies

Interaction studies focusing on the binding affinity of 5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid with various biological targets are crucial for understanding its therapeutic potential. Techniques such as molecular docking and fluorescence-based assays are employed to elucidate the mechanisms by which this compound exerts its effects on cellular processes .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for optimizing the biological activity of 5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid derivatives. SAR studies have revealed how modifications to the compound's structure can enhance its efficacy against specific biological targets .

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid involves:

Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids.

Pathways Involved: It can modulate various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Furan Carboxylic Acids

Key analogs are differentiated by substituents on the furan ring. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Physicochemical and Functional Differences

- Acidity : The carboxylic acid group in the target compound is more acidic than MCFC’s ester but less acidic than analogs with electron-withdrawing substituents (e.g., nitro groups).

- Solubility : The pyrimidine ring enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO) compared to MCFC’s ester .

- Biological Interactions : Pyrimidine-containing analogs may exhibit enhanced binding to biological targets (e.g., enzymes) via π-stacking or hydrogen bonding, whereas MCFC’s ester group could improve membrane permeability .

Nomenclature and Regulatory Considerations

- The target compound’s name adheres to IUPAC rules, prioritizing the pyrimidine substituent’s amino and methyl groups over simpler chains .

- MCFC’s trivial name reflects its methoxycarbonyl group, aligning with pharmacopeial conventions for ester derivatives .

Biological Activity

5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol. The compound features a pyrimidine ring and a furan moiety, which are known to enhance biological activity due to their ability to interact with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of furan and pyrimidine have shown effectiveness against various pathogens. The presence of the pyrimidine ring in 5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid is believed to contribute to its antimicrobial efficacy by enhancing binding affinity to microbial targets .

Table 1: Antimicrobial Activity Comparison

| Compound Name | Minimum Inhibitory Concentration (MIC) | Comments |

|---|---|---|

| 5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid | TBD | Potential for development as an antimicrobial agent |

| Furan Derivative A | 0.37 μg/mL | Moderate activity against mycobacteria |

| Furan Derivative B | 0.14 μg/mL | Good activity against mycobacteria |

Anticancer Activity

The compound also shows promise in cancer treatment. Studies have highlighted the potential of pyrimidine-containing compounds in inhibiting cancer cell proliferation. For instance, related compounds have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Table 2: Anticancer Activity Overview

Synthesis Methods

The synthesis of 5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid can be achieved through several methods that ensure high purity levels. Common synthetic routes include:

- Condensation Reactions : Combining furan derivatives with pyrimidine precursors under acidic or basic conditions.

- Functional Group Modifications : Utilizing carboxylic acid derivatives to introduce the carboxylic functional group at the appropriate position on the furan ring.

These methods not only facilitate efficient production but also allow for modifications that can enhance biological activity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid. Variations in substitution patterns on the pyrimidine or furan rings can significantly affect the compound's efficacy against specific biological targets.

Table 3: Structural Variants and Their Activities

| Variant Name | Structural Feature | Biological Activity |

|---|---|---|

| Variant A | Additional methyl group on pyrimidine | Enhanced antimicrobial activity |

| Variant B | Halogen substitution on furan ring | Increased anticancer potency |

Q & A

Q. What are the recommended synthetic routes for 5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid?

Methodological Answer: The synthesis typically involves coupling a furan-carboxylic acid derivative with a functionalized pyrimidine ring. Key steps include:

- Pyrimidine Ring Formation: Use Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to introduce methyl groups at the 2- and 6-positions of the pyrimidine ring .

- Furan-Pyrimidine Coupling: Employ carbodiimide-based coupling agents (e.g., HATU) to conjugate the furan-carboxylic acid moiety to the pyrimidine scaffold .

- Purification: Utilize reverse-phase HPLC with trifluoroacetic acid (TFA)/acetonitrile (ACN) gradients for isolation .

Q. How is this compound characterized to confirm structural integrity?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy: H and C NMR to verify substituent positions on the pyrimidine and furan rings.

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula using electrospray ionization (ESI) in positive/negative modes.

- HPLC-PDA: Assess purity (>95%) with a C18 column and UV detection at 254 nm .

- X-ray Crystallography (if crystalline): Resolve stereoelectronic effects at the pyrimidine-furan junction.

Q. What stability considerations are critical for handling and storage?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C under inert atmosphere.

- Light Sensitivity: Perform accelerated degradation studies under UV/visible light; use amber vials for long-term storage.

- Solution Stability: Monitor pH-dependent hydrolysis (e.g., in DMSO or ethanol) via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can researchers design experiments to evaluate biological activity?

Methodological Answer:

- In Vitro Assays: Screen against target enzymes (e.g., kinases) using fluorescence polarization or FRET-based assays. Structural analogs with chlorophenoxy groups have shown antimicrobial potential, suggesting similar frameworks for testing .

- Cellular Uptake Studies: Use fluorescently tagged derivatives (e.g., anthracene-modified probes) to track intracellular localization .

- Dose-Response Analysis: Employ logarithmic concentration ranges (1 nM–100 µM) to calculate IC/EC values.

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Comparative Meta-Analysis: Cross-reference assay conditions (e.g., buffer pH, co-solvents) from disparate studies. For example, TFA residues from HPLC purification may artifactually inhibit certain targets .

- Structural Confirmation: Re-characterize disputed batches via F NMR (if fluorinated analogs exist) or isotopic labeling.

- Target-Specific Profiling: Use CRISPR-edited cell lines to isolate off-target effects.

Q. What strategies optimize structure-activity relationship (SAR) studies?

Methodological Answer:

- Pyrimidine Modifications: Introduce electron-withdrawing/donating groups (e.g., chloro, methoxy) at the 4-position to modulate ring electronics .

- Furan Ring Substitutions: Replace the carboxylic acid with amides or esters to enhance membrane permeability .

- Computational Modeling: Perform DFT calculations to predict binding affinities with target proteins (e.g., docking simulations using AutoDock Vina).

Q. How to address gaps in ecological or toxicological data for this compound?

Methodological Answer:

- Acute Toxicity Screening: Use Daphnia magna or zebrafish embryos for preliminary ecotoxicity assessment.

- Biodegradation Studies: Apply OECD 301F respirometry to measure microbial degradation in soil/water systems.

- Read-Across Analysis: Leverage data from structurally related compounds (e.g., 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid) to infer potential hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.